2-Chloro-N-{2-methoxy-5-methyl-4-[(E)-(1,3-thiazol-2-yl)diazenyl]phenyl}acetamide
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Overview
Description
2-Chloro-N-{2-methoxy-5-methyl-4-[(E)-(1,3-thiazol-2-yl)diazenyl]phenyl}acetamide is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-{2-methoxy-5-methyl-4-[(E)-(1,3-thiazol-2-yl)diazenyl]phenyl}acetamide typically involves multiple steps. One common method includes the diazotization of an aromatic amine followed by coupling with a thiazole derivative. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-{2-methoxy-5-methyl-4-[(E)-(1,3-thiazol-2-yl)diazenyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2-Chloro-N-{2-methoxy-5-methyl-4-[(E)-(1,3-thiazol-2-yl)diazenyl]phenyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: It can be used in the production of dyes, pigments, and other materials due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-Chloro-N-{2-methoxy-5-methyl-4-[(E)-(1,3-thiazol-2-yl)diazenyl]phenyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-phenylacetamide: Known for its use in organic synthesis and as an intermediate in the production of pharmaceuticals.
Phenoxy acetamide derivatives: These compounds have been studied for their pharmacological activities and potential therapeutic applications.
Uniqueness
2-Chloro-N-{2-methoxy-5-methyl-4-[(E)-(1,3-thiazol-2-yl)diazenyl]phenyl}acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
143503-17-7 |
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Molecular Formula |
C13H13ClN4O2S |
Molecular Weight |
324.79 g/mol |
IUPAC Name |
2-chloro-N-[2-methoxy-5-methyl-4-(1,3-thiazol-2-yldiazenyl)phenyl]acetamide |
InChI |
InChI=1S/C13H13ClN4O2S/c1-8-5-10(16-12(19)7-14)11(20-2)6-9(8)17-18-13-15-3-4-21-13/h3-6H,7H2,1-2H3,(H,16,19) |
InChI Key |
HZNGBBUTJSTCIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=NC=CS2)OC)NC(=O)CCl |
Origin of Product |
United States |
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